5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride is an organic compound with the molecular formula C9H7BrClF3O2 and a molecular weight of 319.51 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine, chlorine, and methoxymethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves several stepsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride can be compared with other similar compounds, such as:
5-Bromo-3-chloro-2-[(2-methoxyethoxy)methoxy]benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a trifluoromethyl group.
3-Bromo-5-chloro-2-methylaniline: This compound has a similar halogen substitution pattern but contains an amine group instead of a methoxymethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H7BrClF3O2 |
---|---|
Molekulargewicht |
319.50 g/mol |
IUPAC-Name |
5-bromo-1-chloro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XHFNMJRNMYMAKL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1Cl)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.